![molecular formula C21H21F3N2OS B12622674 4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline CAS No. 921609-79-2](/img/structure/B12622674.png)
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline is a complex organic compound that belongs to the quinoline family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation with sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Wissenschaftliche Forschungsanwendungen
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Camptothecin: A quinoline derivative with potent anticancer properties.
Uniqueness
4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability compared to other quinoline derivatives .
Eigenschaften
CAS-Nummer |
921609-79-2 |
|---|---|
Molekularformel |
C21H21F3N2OS |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
4-[5-(6-methylpyridin-3-yl)oxypentylsulfanyl]-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C21H21F3N2OS/c1-15-5-7-17(14-26-15)27-11-3-2-4-12-28-20-9-10-25-19-13-16(21(22,23)24)6-8-18(19)20/h5-10,13-14H,2-4,11-12H2,1H3 |
InChI-Schlüssel |
SESNGDGRODQVNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)OCCCCCSC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
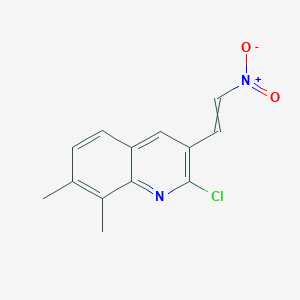
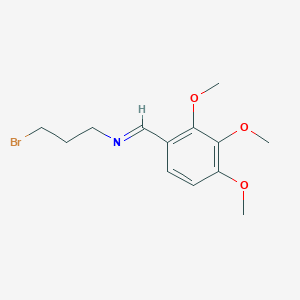
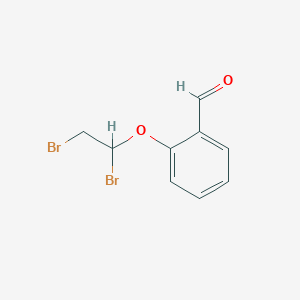
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)

![N-(2-Aminophenyl)-4-[(7-methoxy-2H-indazol-2-yl)methyl]benzamide](/img/structure/B12622644.png)
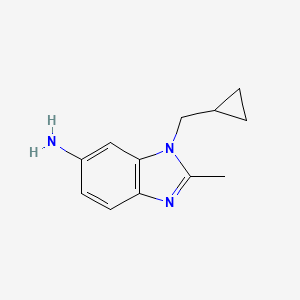
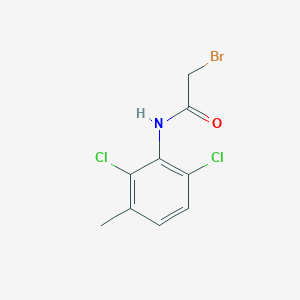

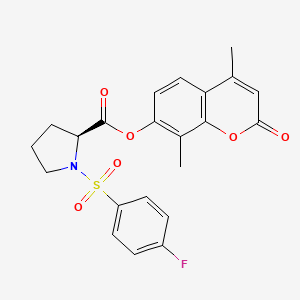
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)
